Mosapride vs. Cisapride: Comparative hERG K+ Channel Blockade and Proarrhythmic Liability (Direct Head-to-Head)
Mosapride exhibits a markedly superior cardiac safety profile compared to the withdrawn agent cisapride, specifically in its lack of significant blockade of the human ether-à-go-go-related gene (hERG) potassium channel, a primary predictor of drug-induced QT prolongation and torsades de pointes. In a direct head-to-head comparison using patch-clamp electrophysiology on cloned hERG channels, cisapride potently inhibited current with an IC50 of 2.4 x 10⁻⁷ M, whereas Mosapride produced no significant effect on the recombinant hERG current at the concentrations tested [1]. This difference is corroborated by in vivo studies where cisapride prolonged the corrected QT interval (QTc) by up to 32% in conscious cats, while Mosapride at double the dose did not affect QT interval or QTc [2].
| Evidence Dimension | hERG K+ Channel Blockade Potency (IC50) |
|---|---|
| Target Compound Data | No significant effect on recombinant hERG current. |
| Comparator Or Baseline | Cisapride: IC50 = 2.4 x 10⁻⁷ M (240 nM) |
| Quantified Difference | Mosapride lacks measurable hERG blockade under identical conditions; Cisapride is a potent blocker. |
| Conditions | Patch-clamp on hERG-transfected COS-7 cells; 500 ms depolarizing prepulses under physiological conditions. |
Why This Matters
This directly translates to a substantially reduced risk of QT prolongation and life-threatening ventricular arrhythmias, making Mosapride a safer alternative to cisapride for long-term use.
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel. J Pharmacol Exp Ther. 2001;299(3):1007-1012. View Source
- [2] Kii Y, Ito T. Effects of 5-HT4 receptor agonists, cisapride and mosapride citrate on electrocardiogram in anaesthetized rats and guinea-pigs and conscious cats. Pharmacol Toxicol. 2001;89(2):96-103. View Source
